delta-MSH

Comparative Endocrinology POMC evolution Chondrichthyan biology

δ-MSH (SMEVRGW) is the sole commercially available probe for the chondrichthyan-specific melanocortin lineage. Unlike mammalian α-/β-/γ-MSH, it fully activates elephant shark MC2R equipotently to ACTH—without MRAP co-expression—making it essential for mapping MRAP dependence evolution. Its Ser¹ substitution in the canonical HFRW pharmacophore enables SAR campaigns beyond classical ligands. At mammalian MC3R, δ-MSH yields zero displacement of [¹²⁵I]-NDP-MSH, providing a validated negative control. Generic substitution with α-/β-/γ-MSH is invalid for cartilaginous fish melanocortin pharmacology. Only authentic δ-MSH ensures phylogenetic fidelity.

Molecular Formula C37H57N11O11S
Molecular Weight 864 g/mol
CAS No. 100930-04-9
Cat. No. B009996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedelta-MSH
CAS100930-04-9
Molecular FormulaC37H57N11O11S
Molecular Weight864 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)N
InChIInChI=1S/C37H57N11O11S/c1-19(2)30(48-34(56)25(10-11-29(51)52)46-33(55)26(12-14-60-3)45-31(53)22(38)18-49)35(57)47-24(9-6-13-41-37(39)40)32(54)43-17-28(50)44-27(36(58)59)15-20-16-42-23-8-5-4-7-21(20)23/h4-5,7-8,16,19,22,24-27,30,42,49H,6,9-15,17-18,38H2,1-3H3,(H,43,54)(H,44,50)(H,45,53)(H,46,55)(H,47,57)(H,48,56)(H,51,52)(H,58,59)(H4,39,40,41)
InChIKeyPPFOUIQFGQPNES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Delta-MSH (CAS 100930‑04‑9) Procurement‑Grade Profile: Origin, Sequence Identity, and Scope of Use


Delta‑melanocyte‑stimulating hormone (δ‑MSH; H‑SMEVRGW‑OH) is a heptapeptide belonging to the melanocortin family that is liberated from the pro‑opiomelanocortin (POMC) precursor [1]. Unlike the well‑characterised mammalian melanocortins (α‑, β‑, γ‑MSH), δ‑MSH has been identified exclusively in cartilaginous fish (Chondrichthyes), including elasmobranchs and holocephalans, where it represents a fourth, phylogenetically restricted MSH sequence within POMC [2]. The synthetic product (C₃₇H₅₇N₁₁O₁₁S, MW ~ 864 Da) is supplied at ≥95 % purity for basic and comparative evolutionary endocrinology research .

Why α‑MSH, β‑MSH or γ‑MSH Cannot Substitute for Delta‑MSH in Evolutionary or Receptor‑Profiling Studies


Generic substitution of δ‑MSH with the more widely available α‑, β‑ or γ‑MSH peptides is invalid because δ‑MSH possesses a fundamentally different phylogenetic distribution and receptor activation profile [1]. δ‑MSH is not found in mammalian POMC; it arose after the divergence of chondrichthyans and is restricted to cartilaginous fish [1]. Consequently, its interaction pattern with melanocortin receptors diverges from that of mammalian MSH peptides. For example, δ‑MSH functionally activates the elephant shark MC2R with potency equipotent to ACTH(1‑25) and γ‑MSH, and superior to α‑MSH and β‑MSH [2]; this contrasts sharply with mammalian MC2R orthologs, which are exclusively ACTH‑responsive. Experiments that require an elasmobranch‑ or holocephalan‑representative melanocortin therefore demand the genuine δ‑MSH sequence.

Delta‑MSH Quantitative Differentiation Evidence vs. Alpha‑MSH, Beta‑MSH, Gamma‑MSH and ACTH


Phylogenetic Restriction: Delta‑MSH Is Present Only in Cartilaginous Fish POMC, While Alpha‑, Beta‑ and Gamma‑MSH Occur Across Gnathostomes

δ‑MSH has been cloned from dogfish, stingray, galeoid shark and ratfish POMC cDNA, but it is absent from all characterised mammalian, avian, reptilian and teleost POMC sequences [1]. In contrast, α‑MSH, β‑MSH and γ‑MSH are broadly distributed across gnathostome lineages [1]. The δ‑MSH peptide is therefore a lineage‑specific tool for probing chondrichthyan melanocortin physiology.

Comparative Endocrinology POMC evolution Chondrichthyan biology

Functional Activation of Cartilaginous Fish MC2R: Delta‑MSH Equipotent to ACTH and Gamma‑MSH, Superior to Alpha‑MSH and Beta‑MSH

On the elephant shark (Callorhinchus milii) MC2R transiently expressed in CHO cells, δ‑MSH stimulated cAMP accumulation with a potency order ACTH(1‑25) = γ‑MSH = δ‑MSH > α‑MSH = β‑MSH [1]. This functional profile is unique among vertebrate MC2R orthologs, which normally respond exclusively to ACTH and require the MRAP accessory protein [1]. δ‑MSH thus represents a key pharmacological probe for the ancestral MC2R state.

MC2R pharmacology MRAP independence cAMP signalling

Negligible Affinity for Ovine MC3‑Like Receptor: Contrast With Alpha‑MSH, Beta‑MSH and ACTH

In competition binding assays against [¹²⁵I]‑NDP‑MSH on a novel ovine melanocortin receptor (MC3‑like) expressed in Cos7 cells, δ‑MSH produced no detectable displacement, whereas α‑MSH = ACTH > β‑MSH all showed measurable affinity [1]. γ‑MSH was likewise inactive, placing δ‑MSH in a distinct selectivity category from α‑MSH and β‑MSH.

MC3 receptor binding Ligand selectivity NDP‑MSH displacement

Primary Sequence Divergence: SMEVRGW Motif vs. the Canonical HFRW Core of Alpha‑MSH and Beta‑MSH

The δ‑MSH sequence SMEVRGW lacks the canonical His‑Phe‑Arg‑Trp tetrapeptide pharmacophore that is conserved across α‑MSH, β‑MSH, γ‑MSH and ACTH and is essential for high‑affinity binding to mammalian MC1R, MC3R, MC4R and MC5R [1]. Instead, δ‑MSH contains a Met‑Glu‑Val‑Arg‑Gly‑Trp motif that predicts altered receptor docking geometry [2]. This structural divergence explains the observed selectivity differences at both mammalian and cartilaginous fish receptors.

Peptide structure Sequence alignment Receptor docking

MRAP‑Independent MC2R Activation: Delta‑MSH Maintains Potency Where Mammalian MSH Analogues Are Inactive

The elephant shark MC2R does not require co‑expression of the melanocortin‑2 receptor accessory protein (MRAP) for surface trafficking or functional activation, and δ‑MSH serves as a full agonist at this MRAP‑independent receptor [1]. All characterised teleost and tetrapod MC2R orthologs are strictly MRAP‑dependent and ACTH‑selective, rendering mammalian MSH analogues inactive [1]. δ‑MSH is thus uniquely positioned as the ligand of choice for studying the ancestral MC2R signalling mechanism.

MC2R accessory protein MRAP independence Ancestral receptor function

High‑Value Application Scenarios for Delta‑MSH (CAS 100930‑04‑9) Based on Quantitative Differentiation Evidence


Evolutionary Endocrinology: Tracing the Origin of Melanocortin Receptor–Ligand Specificity

δ‑MSH is the only commercially available synthetic probe for the chondrichthyan‑specific MSH lineage. Its use in comparative pharmacology studies with cloned cartilaginous fish melanocortin receptors (MC1R, MC2R, MC3R, MC4R, MC5R) enables researchers to reconstruct ancestral ligand‑selectivity profiles [1]. Because δ‑MSH is equipotent to ACTH at the MRAP‑independent elephant shark MC2R, it serves as a critical tool for distinguishing ancestral from derived receptor activation mechanisms [1].

MC2R‑MRAP Interaction Studies: Functional Dissection of Accessory Protein Dependence

The unique ability of δ‑MSH to fully activate the elephant shark MC2R in the absence of MRAP co‑expression makes it an indispensable negative‑control and reference agonist for experiments designed to map the molecular determinants of MRAP dependence [1]. Heterologous expression systems co‑transfected with MC2R orthologs from different vertebrate classes can be probed with δ‑MSH to identify the structural transitions that conferred strict ACTH dependence on bony vertebrate MC2R [1].

Ligand Scaffold Engineering: Exploiting the Non‑HFRW Pharmacophore for Novel Melanocortin Analogue Design

The δ‑MSH sequence (SMEVRGW) provides a naturally occurring departure from the canonical HFRW melanocortin pharmacophore [1]. Structure–activity relationship (SAR) campaigns that use δ‑MSH as a starting scaffold can generate analogue libraries with altered MC receptor subtype selectivity, potentially yielding tool compounds for MC1R‑, MC3R‑ or MC4R‑mediated pathways that are structurally distinct from existing HFRW‑based ligands [1].

Negative Control for Mammalian MC3R‑Binding Assays

Because δ‑MSH produces no detectable displacement of [¹²⁵I]‑NDP‑MSH at the ovine MC3‑like receptor, it can be deployed as a validated negative‑control peptide in mammalian MC3R radioligand binding studies [1]. This application ensures that observed displacement by test compounds is attributable to genuine receptor interaction rather than non‑specific peptide effects, an experimental quality‑control measure that α‑MSH or NDP‑MSH cannot fulfil.

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